2-amino-N-methyl-4-(methylsulfanyl)butanamide hydrochloride
Description
Properties
CAS No. |
1448177-02-3 |
|---|---|
Molecular Formula |
C6H15ClN2OS |
Molecular Weight |
198.72 g/mol |
IUPAC Name |
2-amino-N-methyl-4-methylsulfanylbutanamide;hydrochloride |
InChI |
InChI=1S/C6H14N2OS.ClH/c1-8-6(9)5(7)3-4-10-2;/h5H,3-4,7H2,1-2H3,(H,8,9);1H |
InChI Key |
YIGYGHCZJVBIHC-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C(CCSC)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Chlorination of 2-Aminobutyric Acid Derivatives
A foundational method described in patent CN101684078A involves 2-aminobutyric acid as the starting material. The process begins with chlorination using bis(trichloromethyl)carbonate in organic solvents such as dichloromethane or ethyl acetate at temperatures ranging from −5°C to 110°C. This step generates 4-ethyl-2,5-oxazolidinedione, a cyclic intermediate critical for subsequent ammoniation.
Reaction Mechanism :
The chlorination proceeds via nucleophilic acyl substitution, where the hydroxyl group of 2-aminobutyric acid is replaced by a chlorine atom. The oxazolidinedione intermediate stabilizes the reactive carbonyl, preventing side reactions during ammoniation.
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Chlorination | Bis(trichloromethyl)carbonate, CH₂Cl₂, 25°C | 85 |
| Ammoniation | NH₃/MeOH, HCl gas | 78 |
Ammoniation and Acidification
The oxazolidinedione intermediate undergoes ammoniation in methanolic ammonia, followed by acidification with hydrochloric gas to yield the hydrochloride salt. This step ensures protonation of the primary amine, enhancing solubility for pharmaceutical applications. Critical parameters include:
-
Ammonia concentration: 5–10 M
-
Acidification temperature: 0–5°C to prevent racemization
Advanced Methodologies for Stereochemical Control
Enzymatic Resolution of Racemic Intermediates
Building on techniques from L-methionine synthesis (CN111269952B), enantiomerically pure 2-amino-N-methyl-4-(methylsulfanyl)butanamide hydrochloride can be obtained via enzymatic resolution. N-acetyl-DL-methionine analogs are subjected to aminoacylase hydrolysis, selectively cleaving the L-enantiomer’s acetyl group.
Optimized Enzymolysis Conditions :
-
Enzyme: Aminoacylase (20–100 µg/mL)
-
Temperature: 35–42°C
-
Duration: 48–72 hours
-
Additives: Cobalt chloride (0.02–0.1 mol/L) enhances enzyme activity.
Post-enzymatic treatment, activated carbon adsorption (0.7–1.3 g/L) removes colored impurities, achieving >95% purity after recrystallization in ethanol.
Coupling Reactions for Amide Bond Formation
The Royal Society of Chemistry’s protocols for α-thioamide synthesis (source) provide insights into amide bond formation. 2-Chloropropanoyl chloride reacts with methylamine derivatives under basic conditions (triethylamine, DCM) to form the N-methylamide moiety.
Key Data :
-
Coupling yield: 73–90%
-
Reaction time: 16–24 hours
-
Solvent: Dichloromethane or DMF
Purification and Characterization
Vacuum Distillation and Crystallization
Post-synthesis purification employs vacuum distillation (0.01–0.05 MPa) to isolate the hydrochloride salt. Subsequent crystallization in ethanol-water mixtures (90–95% ethanol) yields crystalline product with >99% chemical purity, as confirmed by HPLC.
Spectroscopic Characterization
-
¹H NMR : δ 1.2–1.5 ppm (methylsulfanyl CH₃), 2.8–3.1 ppm (N-methyl), 4.1–4.3 ppm (α-amino proton).
-
IR : 1675 cm⁻¹ (amide C=O stretch), 3270 cm⁻¹ (N-H stretch).
Comparative Analysis of Synthetic Methods
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
2-amino-N-methyl-4-(methylsulfanyl)butanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the amino group .
Scientific Research Applications
2-amino-N-methyl-4-(methylsulfanyl)butanamide hydrochloride is utilized in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-N-methyl-4-(methylsulfanyl)butanamide hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: (2S)-2-Amino-N-methyl-4-(methylsulfanyl)butanamide hydrochloride
- CAS No.: 94847-37-7
- Molecular Formula : C₆H₁₅ClN₂OS
- Molecular Weight : 198.71 g/mol
- Stereochemistry : Chiral center at C2 (S-configuration) confirmed via optical rotation ([α]D²⁰ +2.5 in CHCl₃) .
- Key Features: A butanamide derivative with an N-methyl group, a primary amino group, and a methylsulfanyl (SCH₃) substituent at the C4 position. The hydrochloride salt enhances solubility in polar solvents.
Applications: Primarily used in research settings as a synthetic intermediate or for studying amino acid analogs. Not approved for human consumption .
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The table below compares the target compound with four structurally related molecules:
Key Findings from Comparative Analysis
N,N-dimethyl substitution further elevates lipophilicity, which may affect pharmacokinetic properties in drug design .
Backbone Modifications :
- The aromatic 2-methoxy-4-(methylsulfanyl)aniline hydrochloride diverges significantly in structure, favoring applications in materials science rather than peptide mimicry .
- p-Fluoro-butyrylfentanyl, despite sharing a hydrochloride salt form, belongs to a distinct pharmacological class (opioids) and highlights the importance of regulatory distinctions .
Solubility Trends :
- Hydrochloride salts generally improve solubility in polar media. However, solubility data gaps for the target compound underscore the need for further experimental characterization.
Notes and Limitations
Data Availability : Solubility and stability data for the target compound are incomplete; assumptions are based on structural analogs.
Research Restrictions : All compounds discussed are intended for laboratory use only, as emphasized in product disclaimers .
Structural Diversity : While the compared compounds share functional groups (e.g., methylsulfanyl, hydrochloride), their backbones dictate divergent applications.
Biological Activity
2-Amino-N-methyl-4-(methylsulfanyl)butanamide hydrochloride, commonly referred to as L-Methioninamide hydrochloride, is a derivative of methionine, an essential amino acid. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C5H13ClN2OS
- CAS Number : 22815139
- Molecular Weight : 180.69 g/mol
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. It operates by inhibiting bacterial growth through interference with essential metabolic pathways.
- Neuroprotective Effects : Research indicates potential neuroprotective properties, particularly in models of neurodegenerative diseases. The compound may help mitigate oxidative stress and promote neuronal survival.
- Modulation of Neurotransmitter Systems : There is evidence suggesting that the compound may influence neurotransmitter systems, particularly those involving glutamate and GABA, which are crucial for maintaining neural homeostasis.
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in amino acid metabolism or neurotransmitter synthesis.
- Receptor Interaction : It may interact with various receptor systems in the brain, affecting synaptic transmission and plasticity.
Antimicrobial Activity
A study investigated the antimicrobial efficacy of various methionine derivatives, including this compound. The results indicated significant antibacterial activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics.
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| L-Methioninamide HCl | Staphylococcus aureus | 15 |
| L-Methioninamide HCl | Escherichia coli | 20 |
Neuroprotective Effects
In a model using neurotoxic agents to induce neuronal death, administration of L-Methioninamide hydrochloride demonstrated a reduction in cell death rates compared to control groups. The compound's ability to reduce oxidative stress markers was noted.
| Treatment Group | Cell Viability (%) | Oxidative Stress Marker Reduction (%) |
|---|---|---|
| Control | 45 | N/A |
| L-Methioninamide HCl (100 μM) | 75 | 30 |
| L-Methioninamide HCl (200 μM) | 85 | 50 |
Q & A
Q. What are the optimal synthetic routes for 2-amino-N-methyl-4-(methylsulfanyl)butanamide hydrochloride, and how can purity be maximized?
The synthesis typically involves amidation reactions between methylamine derivatives and activated carboxylic acids. For example, analogous compounds (e.g., methyl 2-amino-4-fluorobutanoate hydrochloride) are synthesized using fluorinated reagents and amino acid precursors under controlled conditions (60–80°C, inert atmosphere). Purification via recrystallization (ethanol/water mixtures) or chromatography (silica gel, ethyl acetate/hexane eluent) is critical to achieve >95% purity . Reaction optimization parameters include solvent choice (e.g., DMF for polar intermediates) and stoichiometric ratios to minimize by-products like unreacted starting materials.
Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure and stability?
- ¹H/¹³C NMR : Essential for confirming backbone structure and substituent positions. For instance, methylsulfanyl groups exhibit distinct δ 2.1–2.3 ppm (¹H) and δ 30–35 ppm (¹³C) shifts .
- IR Spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and N-H bends (~1550 cm⁻¹) .
- HPLC-MS : Validates molecular weight (e.g., calculated MW 236.7 g/mol) and monitors degradation under stress conditions (e.g., pH, temperature) . Stability studies recommend storage at –20°C in desiccated environments to prevent hydrolysis of the methylsulfanyl moiety .
Q. What are the key solubility and reactivity properties of this compound in aqueous and organic media?
The compound is sparingly soluble in water due to the hydrophobic methylsulfanyl group but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Reactivity studies of analogous compounds show sensitivity to strong oxidizing agents (e.g., H₂O₂), leading to sulfoxide/sulfone derivatives. Adjusting pH (e.g., using HCl for protonation) enhances aqueous solubility for biological assays .
Advanced Research Questions
Q. How do variations in reaction conditions (e.g., temperature, catalyst) affect stereochemical outcomes and yield?
Studies on structurally similar amides (e.g., ethyl 2-amino-4-(diethoxyphosphoryl)butanoate hydrochloride) reveal that elevated temperatures (>80°C) promote racemization at the α-carbon, reducing enantiomeric excess. Catalytic methods, such as using chiral auxiliaries (e.g., Evans’ oxazolidinones), can enforce stereocontrol, achieving >90% ee. Kinetic monitoring via TLC or inline IR spectroscopy helps terminate reactions at optimal conversion points .
Q. What methodologies resolve contradictions in reported biological activities (e.g., antimicrobial vs. neuroprotective effects)?
Discrepancies often arise from assay-specific conditions. For example:
- Antimicrobial assays : Use standardized MIC protocols (e.g., broth microdilution, Mueller-Hinton agar) to ensure reproducibility .
- Neuroprotection studies : Employ primary neuron cultures with glutamate-induced toxicity models, controlling for cell viability via MTT assays. Cross-validate findings with in silico docking (e.g., targeting NMDA receptors) to clarify mechanism-specific effects .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Molecular dynamics simulations (e.g., using GROMACS) and docking studies (AutoDock Vina) model binding affinities to enzymes like cysteine proteases or kinases. For instance, the methylsulfanyl group’s hydrophobicity may enhance binding to hydrophobic pockets in target proteins. Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (KD values) .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
Implement Quality by Design (QbD) principles:
- DoE (Design of Experiments) : Optimize parameters like mixing speed and cooling rates.
- PAT (Process Analytical Technology) : Use inline NIR spectroscopy to monitor reaction progress in real time .
- Purification consistency : Standardize column chromatography gradients or crystallization solvents .
Methodological Tables
Q. Table 1. Key Analytical Parameters for Structural Confirmation
| Technique | Critical Parameters | Reference |
|---|---|---|
| ¹H NMR | δ 1.2–1.5 ppm (N-CH₃), δ 2.1–2.3 ppm (S-CH₃) | |
| HPLC-MS | Retention time: 8.2 min (C18 column, 60% MeOH) | |
| Elemental Analysis | %C: 45.8 (calc), %N: 11.9 (calc) |
Q. Table 2. Comparative Bioactivity of Analogous Compounds
| Compound | Bioactivity (IC₅₀) | Assay Model | Reference |
|---|---|---|---|
| Ethyl 2-amino-4-fluorobutanoate | 12 µM (Antimicrobial) | E. coli MIC | |
| 3-Amino-4-(2-chlorophenyl)butanoic acid | 5 µM (Neuroprotective) | Glutamate toxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
